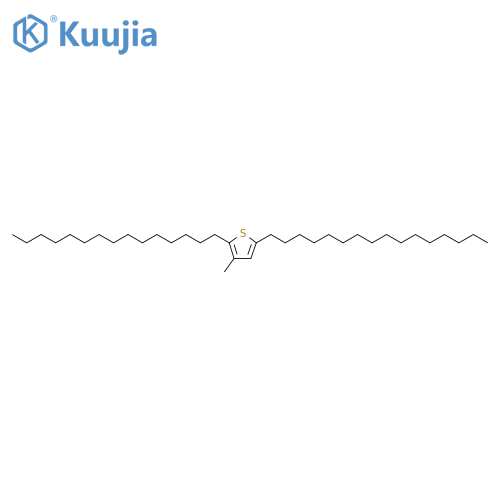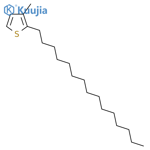- Mono-, di-, and trisubstituted acyl and alkyl thiophenes. I. Synthesis, ultraviolet, and proton magnetic resonance spectra, Journal of Chemical and Engineering Data, 1976, 21(2), 233-6
Cas no 59782-75-1 (Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl-)

Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- 化学的及び物理的性質
名前と識別子
-
- 5-Hexadecyl-3-methyl-2-pentadecylthiophene
- Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl-
-
- インチ: 1S/C36H68S/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-35-33-34(3)36(37-35)32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3
- InChIKey: OJRIAASYXKPQAF-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(C)=C(CCCCCCCCCCCCCCC)S1)CCCCCCCCCCCCCCC
Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- 合成方法
ごうせいかいろ 1
2.1R:N2H4, S:(HOCH2CH2)2O
Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- Raw materials
Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- Preparation Products
Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl-に関する追加情報
Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- (CAS No. 59782-75-1) in Modern Chemical Research
The compound Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- (CAS No. 59782-75-1) represents a unique and structurally complex molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its thiophene core substituted with long-chain alkyl groups, exhibits intriguing physicochemical properties that make it a valuable scaffold for various applications, particularly in the development of novel materials and bioactive molecules.
At the heart of this compound's appeal lies its molecular architecture. The presence of a thiophene ring, a five-membered heterocyclic structure containing sulfur, provides a stable aromatic framework that is highly versatile for functionalization. The introduction of bulky alkyl chains, specifically hexadecyl and pentadecyl groups at the 5- and 3-positions respectively, imparts unique solubility characteristics and potential interactions with biological targets. This combination of features makes it an attractive candidate for studying structure-activity relationships (SAR) in drug design.
In recent years, the pharmaceutical industry has seen a growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophene-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific substitution pattern in Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- (CAS No. 59782-75-1) may confer additional functionalities that could enhance its pharmacological profile. For instance, the long alkyl chains could facilitate membrane interaction, potentially improving bioavailability or targeting specific cellular compartments.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers are increasingly exploring thiophene derivatives as leads for drug discovery due to their ability to modulate various biological pathways. The structural complexity of Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- (CAS No. 59782-75-1) suggests that it may interact with multiple targets, offering a multivalent approach to therapy. This concept is particularly relevant in the context of multifactorial diseases where targeting multiple pathways simultaneously can lead to more effective treatment strategies.
From a synthetic chemistry perspective, the preparation of Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- (CAS No. 59782-75-1) presents an interesting challenge. The synthesis would likely involve multi-step reactions including thiophene ring formation followed by selective alkylation at the desired positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions could be employed to achieve high regioselectivity and yield. The successful synthesis of this compound would not only contribute to the chemical toolbox but also provide insights into optimizing similar structures for future applications.
The physicochemical properties of this compound are also worth exploring. The long alkyl chains significantly influence its solubility profile, making it potentially soluble in organic solvents but less so in water. This characteristic could be leveraged in formulation development for targeted drug delivery systems. Additionally, the compound's melting point and thermal stability would be critical parameters to consider in storage and handling to ensure its integrity over time.
In conclusion,Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl- (CAS No. 59782-75-1) is a structurally fascinating molecule with significant potential in both academic research and industrial applications. Its unique combination of a thiophene core and long alkyl substituents makes it a promising candidate for drug discovery and material science innovations. As research continues to uncover new applications for thiophene derivatives,Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl-* will undoubtedly play a crucial role in shaping the future of chemical biology and medicinal chemistry.
59782-75-1 (Thiophene, 5-hexadecyl-3-methyl-2-pentadecyl-) 関連製品
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)
- 23773-30-0(1-Bromo-4-(1-propynyl)benzene)
- 60116-66-7(2-(2-aminoethyl)sulfanylacetic acid hydrochloride)
- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)
- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)
- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)
- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)
- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)
- 672309-96-5([1-(3-CHLORO-PHENYL)-3-PYRROLIDIN-1-YL-PROPYL]-METHYL-AMINE)



